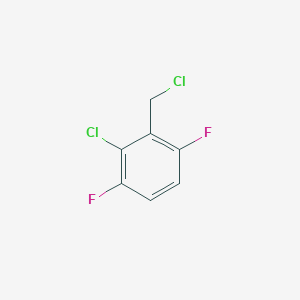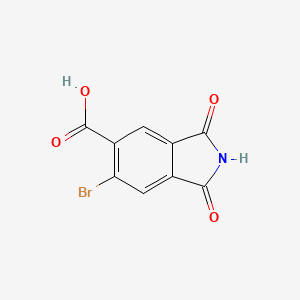
2-Bromo-3-methylbenzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(chloromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethyl group at the first position, and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(chloromethyl)-3-methylbenzene can be achieved through several methods. One common method involves the bromination of 1-(chloromethyl)-3-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the chloromethylation of 2-bromo-3-methylbenzene. This reaction uses formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction conditions are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-(chloromethyl)-3-methylbenzene may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(chloromethyl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted benzene derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH3) are commonly used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-1-(chloromethyl)-3-methylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of advanced materials, such as polymers and resins, due to its unique chemical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Chemical Biology: It is used in the study of chemical reactions and mechanisms in biological systems.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(chloromethyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new chemical bonds. In oxidation reactions, the methyl group is oxidized to form carboxylic acids or aldehydes through the transfer of electrons to the oxidizing agent.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(chloromethyl)-3-methylbenzene can be compared with similar compounds such as:
2-Bromo-1-(chloromethyl)benzene: Lacks the methyl group at the third position, resulting in different chemical properties and reactivity.
1-(Chloromethyl)-3-methylbenzene:
2-Bromo-3-methylbenzene: Lacks the chloromethyl group, leading to different chemical behavior and uses.
The presence of both the bromine atom and the chloromethyl group in 2-bromo-1-(chloromethyl)-3-methylbenzene makes it unique and versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H8BrCl |
|---|---|
Poids moléculaire |
219.50 g/mol |
Nom IUPAC |
2-bromo-1-(chloromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5H2,1H3 |
Clé InChI |
IRXYCAXKHCJPFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)




![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)


![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)

